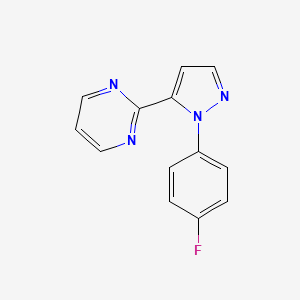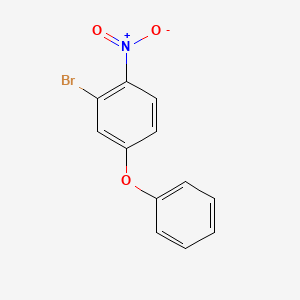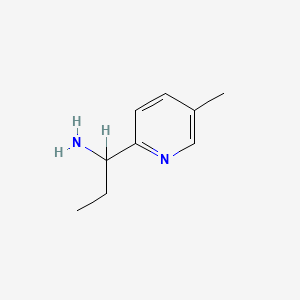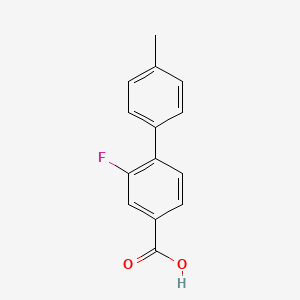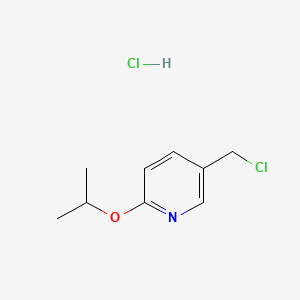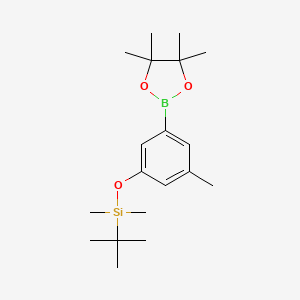
tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane” is a chemical compound with the molecular formula C18H31BO3Si . It is stored under an inert atmosphere and in a freezer, under -20°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its InChI code: 1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 334.33 .Scientific Research Applications
Synthetic Chemistry Applications
Organosilicon compounds, such as tert-Butyldimethylsilanes, are pivotal in synthetic chemistry for creating complex molecular architectures. These compounds serve as key intermediates in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boron-containing moiety in the compound suggests its utility in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming biaryls through the reaction of aryl halides with aryl boronates or boronic acids. This process is critical for synthesizing various biologically active compounds and polymers with specific functionalities.
Materials Science
In materials science, organosilicon compounds are utilized to modify surfaces, enhance material properties, and create novel composites. Silicon-based reagents are known for improving the thermal stability, hydrophobicity, and durability of materials. The incorporation of tert-Butyldimethylsilanes into polymers or coatings can lead to materials with enhanced chemical resistance, improved mechanical strength, and modified surface characteristics. These materials find applications in aerospace, automotive, and electronic industries for their unique properties.
Environmental Science
Research on organosilicon compounds and their derivatives also extends to environmental science, where they are studied for their fate, behavior, and potential impact on ecosystems. The study of the environmental behavior of such compounds includes their degradation pathways, bioaccumulation potential, and the development of remediation strategies to mitigate their impact. Organosilicon compounds' role in pollution control technologies, such as in the formulation of greener pesticides and herbicides, highlights the importance of understanding their environmental interactions.
For detailed information on related research and applications, refer to the following papers:
- Synthetic Phenolic Antioxidants: Environmental Occurrence and Toxicity (Liu & Mabury, 2020).
- Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor (Hsieh et al., 2011).
- Modification of Wood with Silicon Compounds (Mai & Militz, 2004).
- Application of Polymer Membranes for Purification of Fuel Oxygenated Additive (Pulyalina et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known that the compound is an important intermediate in the synthesis of many biologically active compounds , indicating that it likely undergoes various chemical reactions to interact with its targets.
Biochemical Pathways
Given its role as an intermediate in the synthesis of biologically active compounds , it is likely involved in a variety of biochemical reactions and pathways.
Result of Action
Given its role as an intermediate in the synthesis of biologically active compounds , it is likely that its effects are largely dependent on the specific compounds it helps to produce.
Action Environment
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO3Si/c1-14-11-15(20-22-18(5,6)19(7,8)23-20)13-16(12-14)21-24(9,10)17(2,3)4/h11-13H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEPPRPYENTHLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113566 |
Source


|
| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-84-4 |
Source


|
| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

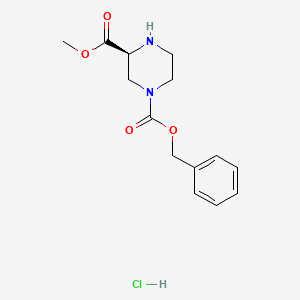

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)
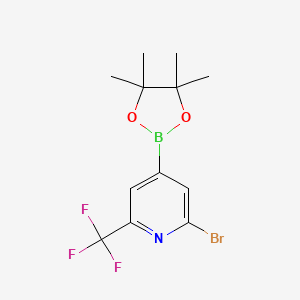
![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)
